2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol
Description
Properties
CAS No. |
918340-63-3 |
|---|---|
Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
2-chloro-5-(furo[2,3-d]pyrimidin-2-ylamino)phenol |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-2-1-8(5-10(9)17)15-12-14-6-7-3-4-18-11(7)16-12/h1-6,17H,(H,14,15,16) |
InChI Key |
FOIDKDCBNJGDED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C3C=COC3=N2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
One of the primary methods for synthesizing this compound involves a nucleophilic substitution reaction where the amino group from the furo[2,3-d]pyrimidine displaces the chlorine atom in 2-chloro-5-aminophenol.
Reagents : Mix 2-chloro-5-aminophenol with furo[2,3-d]pyrimidine in a suitable solvent such as dimethyl sulfoxide (DMSO).
Base Addition : Add a base such as potassium carbonate to facilitate the nucleophilic attack.
Heating : Heat the reaction mixture at elevated temperatures (around 150 °C) for several hours until completion.
Workup : After the reaction, cool the mixture and precipitate the product by adding water, followed by filtration and recrystallization from ethanol.
Cyclization Method
Another approach involves cyclization reactions that incorporate both the chlorophenol and furo[2,3-d]pyrimidine moieties into a single compound.
Starting Materials : Use an appropriate furo[2,3-d]pyrimidine derivative along with an amine source.
Reaction Setup : Combine the starting materials in a solvent like ethanol or acetonitrile under reflux conditions.
Cyclization Reaction : The reaction may require an acid catalyst to promote cyclization, leading to the formation of the desired product.
Isolation : Similar to the nucleophilic substitution method, isolate the product through precipitation and purification techniques.
Yield and Characterization
The yield of these reactions can vary based on factors such as temperature, reaction time, and purity of starting materials. Typical yields reported in literature range from 70% to 90%.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 of the phenolic ring undergoes substitution with various nucleophiles under mild conditions. This reactivity is enhanced by electron-donating groups in the fused pyrimidine system .
Key Observations :
-
Amines with bulky substituents (e.g., 4-methylpiperidine) show improved reaction rates due to reduced steric hindrance .
-
Polar aprotic solvents like DMSO enhance reactivity in microwave-assisted syntheses .
Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
Mechanistic Insight :
The reaction proceeds via oxidative addition of the brominated pyrimidine intermediate to Pd(0), followed by transmetallation and reductive elimination .
Cyclocondensation Reactions
The amino-phenol moiety facilitates heterocycle formation:
Notable Features :
-
Phosphorus oxychloride efficiently converts hydroxyl groups to chlorides for downstream amination .
-
Cyclization reactions exhibit excellent regioselectivity due to electronic effects from the fused oxygen atom .
Biological Activity Correlation
Structural modifications directly impact biological efficacy:
| Modification | MCL-1 Affinity | Cellular IC₅₀ | Source |
|---|---|---|---|
| Furo[2,3-d]pyrimidine core | 36 pM | 24 nM | |
| Thieno[2,3-d]pyrimidine core | 610 pM | 48 nM |
Structure-Activity Relationship :
-
The furopyrimidine system increases atropisomer stability compared to thieno analogues .
-
Substituents at position 8 significantly modulate kinase inhibition profiles .
This compound's reactivity profile positions it as a versatile scaffold for developing targeted therapies, particularly in oncology. The chlorine atom and phenolic hydroxyl group provide orthogonal handles for further functionalization, while the fused heterocycle directs regioselective transformations.
Scientific Research Applications
Biological Activities
1. Antitumor Activity:
Research indicates that 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol exhibits significant antitumor properties. It functions as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. In vitro studies have shown that this compound can inhibit tumor cell growth with effective concentration values (EC50) in the low micromolar range (≤ 10^-7 M) .
2. Enzyme Inhibition:
The compound's structural features allow it to act as a competitive inhibitor of DHFR. This inhibition disrupts folate metabolism in cancer cells, leading to impaired DNA synthesis and cell division. Additionally, studies have suggested that the compound may interact with folylpolyglutamate synthetase (FPGS), enhancing its antitumor activity by promoting the retention of polyglutamated forms of antifolates within cells .
3. Mechanistic Insights:
The mechanism by which this compound exerts its biological effects involves altering the enzyme kinetics of DHFR and potentially affecting other metabolic pathways linked to nucleotide synthesis. The presence of the furo-pyrimidine structure is critical for binding affinity and selectivity towards these enzymes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The compound’s closest structural analogs differ in their heterocyclic systems and substituents:
- 2-Chloro-5-(pyrrolo[1,2-c]pyrimidin-1-ylamino)phenol (CAS: 918340-61-1; C₁₃H₁₀ClN₃O): Replaces the furopyrimidine with a pyrrolopyrimidine ring, altering electron distribution and steric effects .
- 3-amino-5-[4-(morpholine-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol: Features a morpholine-substituted pyridofuropyrimidine system, influencing solubility and receptor binding .
Physicochemical Properties
Notes:
- The chromeno-pyrimidine derivative exhibits a lower melting point (142–144°C) compared to other analogs with bulkier substituents (e.g., 268–287°C for nitro/bromo-substituted pyridines in ), highlighting the role of aromatic stacking and hydrogen bonding .
Anticancer and Cytotoxic Effects
- Chromeno-pyrimidine Derivatives: Demonstrate significant antitumor activity via cell cycle disruption and apoptosis induction. For example, 2-[4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol shows cytotoxicity against multiple cancer cell lines .
- Molecular docking studies suggest that such compounds may inhibit enzymes like PI3K or EGFR .
Binding Affinity and Receptor Interactions
- Native Ligand Comparison: In , the native ligand 3-amino-5-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol binds to p85α via Met772, Tyr836, and Val851. The target compound’s lack of morpholine substitution may reduce affinity but improve selectivity .
- Hydrogen Bonding : Analogous compounds in form intramolecular O-H⋯N hydrogen bonds and π-π interactions, stabilizing their bioactive conformations. These features are critical for target engagement .
Biological Activity
2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a furo[2,3-d]pyrimidine moiety linked to a phenolic structure, which is hypothesized to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- CAS Number : 918340-63-3
- Molecular Formula : C₁₂H₈ClN₃O₂
- Molecular Weight : 261.66 g/mol
- IUPAC Name : 2-chloro-5-(furo[2,3-d]pyrimidin-2-ylamino)phenol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific protein kinases by binding to their active sites. This interaction can block phosphorylation processes critical for cell signaling and proliferation, particularly in cancer cells.
- Receptor Modulation : It has been investigated for its potential to modulate receptors involved in inflammatory and immune responses.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 10.5 | 84.83 |
| SK-MEL-5 (Melanoma) | 8.9 | 81.58 |
| T-47D (Breast) | 9.0 | 90.47 |
These findings suggest that the compound may be effective in targeting multiple cancer types through similar mechanisms of action .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Mycobacterium tuberculosis | 12 µg/mL |
These results indicate a promising profile for potential use in treating infections caused by resistant strains .
Case Studies and Research Findings
- Antitumor Efficacy in Animal Models : A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
- Synergistic Effects with Other Drugs : Research has shown that when combined with standard chemotherapeutic agents like doxorubicin, this compound enhances the overall efficacy, suggesting a synergistic effect that could be explored further in clinical settings .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
